(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile
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Description
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C25H18N4O3S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a class of acrylonitriles that have been synthesized through Knoevenagel condensation reactions, demonstrating the flexibility in substituting different heterocyclic rings and functional groups to explore structural-activity relationships (SAR). X-ray crystallography has been used to confirm the E-configuration of the olefinic bond in such compounds, which is crucial for their biological activities and interaction with biomolecules (Sa̧czewski et al., 2004).
Biological Activities
Cytotoxic Activities : The compound has been evaluated for its cytotoxic potency against various human cancer cell lines, revealing significant insights into the SAR. The presence of certain substituents, particularly nitrothiophenyl rings, has shown to enhance the cytotoxicity, indicating its potential use in anticancer research. These compounds induce cell death through mechanisms that involve the activation of caspases, suggesting apoptosis as the mode of action (Sa̧czewski et al., 2004).
Antimicrobial Activities : Some derivatives of this compound class have been explored for their antimicrobial properties, showing moderate activities against certain bacterial and fungal species. This highlights the potential of these compounds in the development of new antimicrobial agents (Vinusha et al., 2015).
Enzymatic Inhibition : Certain acrylonitrile derivatives, related to the chemical structure , have been studied for their ability to inhibit specific enzymes, such as α-glucosidase, which is crucial for diabetes management. These studies provide a foundation for the development of new therapeutic agents targeting enzymatic pathways (Santoso et al., 2022).
Potential Applications in Material Science
Acrylonitrile derivatives have also been investigated for their applications in material science, particularly in the development of polymers with unique properties such as photoinduced birefringence, which is essential for photonic and optoelectronic devices. This application area opens new avenues for the use of such compounds in advanced material technologies (Szukalski et al., 2015).
Properties
IUPAC Name |
(E)-3-(4-methoxy-2-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3S/c1-32-21-11-12-22(24(13-21)29(30)31)27-15-20(14-26)25-28-23(16-33-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15-16,27H,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUQPOXNTFCQPI-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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